molecular formula C15H17BrN4O B5755274 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone

4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone

Cat. No. B5755274
M. Wt: 349.23 g/mol
InChI Key: CHLPBTYHUZCEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone class of compounds. It has been the subject of extensive research due to its potential applications in the fields of medicine and pharmacology. In

Scientific Research Applications

4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone has been studied extensively for its potential applications in the field of medicine and pharmacology. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the suppression of inflammation, the inhibition of tumor growth, and the prevention of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone can have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, which can help to alleviate inflammation in the body. It has also been shown to inhibit the growth of cancer cells and to protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone in lab experiments is its versatility. It can be used in a variety of assays and experiments to study different biological processes. However, one limitation of using this compound is that it can be difficult to synthesize in large quantities, which can limit its availability for research purposes.

Future Directions

There are many potential future directions for research on 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone. One area of interest is the development of new drugs that are based on this compound. Another potential direction is the study of its effects on different types of cancer cells and in different animal models. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 4-bromo-5-(4-methyl-1-piperazinyl)-2-phenyl-3(2H)-pyridazinone involves the reaction of 4-bromo-2-nitroaniline with 4-methylpiperazine in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with phenylhydrazine in the presence of a catalyst to yield the final product.

properties

IUPAC Name

4-bromo-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c1-18-7-9-19(10-8-18)13-11-17-20(15(21)14(13)16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLPBTYHUZCEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-(4-methylpiperazin-1-yl)-2-phenylpyridazin-3(2H)-one

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